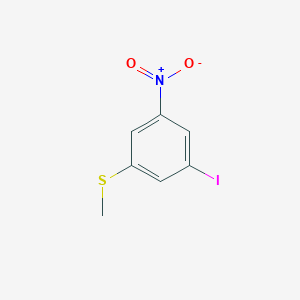

1-Iodo-3-methylsulfanyl-5-nitro-benzene

Description

1-Iodo-3-methylsulfanyl-5-nitro-benzene is a halogenated aromatic compound with the molecular formula C₇H₅INOS. It features three distinct substituents on the benzene ring:

- Iodo (-I) at position 1.

- Methylsulfanyl (-SCH₃) at position 3.

- Nitro (-NO₂) at position 4.

This compound is of interest in organic synthesis due to the interplay of electron-withdrawing (nitro) and electron-donating (methylsulfanyl) groups, which influence its reactivity in electrophilic substitution and cross-coupling reactions. Its molar mass is approximately 294.0 g/mol, calculated based on atomic weights.

Properties

Molecular Formula |

C7H6INO2S |

|---|---|

Molecular Weight |

295.10 g/mol |

IUPAC Name |

1-iodo-3-methylsulfanyl-5-nitrobenzene |

InChI |

InChI=1S/C7H6INO2S/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 |

InChI Key |

GPOIOFUIRAQYLO-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=CC(=C1)[N+](=O)[O-])I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparison

Compound A : 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS: 2366994-47-8)

| Property | 1-Iodo-3-methylsulfanyl-5-nitro-benzene | 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene |

|---|---|---|

| Molecular Formula | C₇H₅INOS | C₇H₂BrF₃INO₃ |

| Molar Mass (g/mol) | ~294.0 | 411.9 |

| Substituents | 1-I, 3-SCH₃, 5-NO₂ | 1-Br, 2-I, 3-NO₂, 5-O(CF₃) |

| Electronic Effects | Mixed (NO₂: EWG; SCH₃: EDG) | Dominantly EWG (NO₂, OCF₃) |

Key Differences :

- Substituent Positions : The iodo group in the target compound is at position 1, whereas in Compound A, bromine occupies position 1, and iodine is at position 2.

- Functional Groups : Compound A includes a trifluoromethoxy (-OCF₃) group (strongly electron-withdrawing) at position 5, contrasting with the methylsulfanyl (-SCH₃) group (mildly electron-donating) in the target compound.

- Molar Mass : Compound A’s higher molar mass (411.9 vs. 294.0 g/mol) is attributed to bromine and the trifluoromethoxy group.

Impact on Reactivity :

- The nitro group at position 3 in Compound A directs electrophilic attacks to meta positions, while the target compound’s nitro at position 5 may favor para substitution relative to the methylsulfanyl group.

- The trifluoromethoxy group in Compound A enhances lipophilicity and stability against metabolic degradation compared to the methylsulfanyl group .

Comparison with Chlorinated Biphenyl Derivatives

lists chlorinated biphenyls such as 1,3-dichloro-5-(3-chlorophenyl)benzene (CAS: 52663-72-6) and 2,4,5,3',4',5'-hexachlorobiphenyl . While these share halogenated aromatic frameworks, they differ fundamentally from the target compound:

- Structural Divergence : Biphenyl systems lack nitro or methylsulfanyl groups, focusing instead on polychlorinated frameworks.

- Applications: Chlorinated biphenyls are historically linked to industrial applications (e.g., dielectric fluids) but are now recognized as persistent environmental pollutants. In contrast, the target compound’s nitro and sulfur-containing groups suggest utility in fine chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.